(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester
Overview
Description
(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes a phenyl-ethylamino group and a but-2-enoic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride, which then reacts with ethanol to form the ester .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets. The phenyl-ethylamino group can interact with receptors or enzymes, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares the phenyl-ethylamino group and is known for its stimulant properties.
Ethyl Acetate: A simple ester used as a solvent in various applications.
Methyl Butanoate: Another ester with a pleasant odor, commonly found in fruits.
Uniqueness
(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester is unique due to its combination of a phenyl-ethylamino group and a but-2-enoic acid ethyl ester moiety. This structure imparts specific chemical and biological properties that are distinct from other esters and phenethylamines .
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-(1-phenylethylamino)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-18-15(17)11(2)12(3)16-13(4)14-9-7-6-8-10-14/h6-10,13,16H,5H2,1-4H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEGFWYLCGCNJJ-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NC(C)C1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/NC(C)C1=CC=CC=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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